molecular formula C14H11Cl2NO6S B13412592 4'-Hydroxy Diclofenac Sulfate

4'-Hydroxy Diclofenac Sulfate

Cat. No.: B13412592
M. Wt: 392.2 g/mol
InChI Key: VMRXAZSKKNZVAC-UHFFFAOYSA-N
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Description

4’-Hydroxy Diclofenac Sulfate is a metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Diclofenac is known for its analgesic, anti-inflammatory, and antipyretic properties. The formation of 4’-Hydroxy Diclofenac is primarily mediated by the enzyme CYP2C9, and it undergoes further sulfation to form 4’-Hydroxy Diclofenac Sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Diclofenac Sulfate involves the hydroxylation of diclofenac, followed by sulfation. The hydroxylation is typically mediated by the enzyme CYP2C9, which introduces a hydroxyl group at the 4’ position of the diclofenac molecule. This intermediate, 4’-Hydroxy Diclofenac, is then subjected to sulfation, a process that attaches a sulfate group to the hydroxyl group, forming 4’-Hydroxy Diclofenac Sulfate .

Industrial Production Methods: Industrial production of 4’-Hydroxy Diclofenac Sulfate follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydroxylation step, followed by chemical sulfation using sulfuric acid or other sulfating agents .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy Diclofenac Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4’-Hydroxy Diclofenac Sulfate is similar to that of diclofenac. It primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, 4’-Hydroxy Diclofenac Sulfate reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Uniqueness: 4’-Hydroxy Diclofenac Sulfate is unique due to its specific hydroxylation and sulfation, which influence its pharmacokinetic properties and biological activity. Unlike diclofenac, which is primarily used for its therapeutic effects, 4’-Hydroxy Diclofenac Sulfate is mainly studied for its role in metabolism and environmental impact .

Properties

Molecular Formula

C14H11Cl2NO6S

Molecular Weight

392.2 g/mol

IUPAC Name

2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid

InChI

InChI=1S/C14H11Cl2NO6S/c15-10-6-9(23-24(20,21)22)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(18)19/h1-4,6-7,17H,5H2,(H,18,19)(H,20,21,22)

InChI Key

VMRXAZSKKNZVAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)OS(=O)(=O)O)Cl

Origin of Product

United States

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